

Technical Guide: Solubility of 2,6-Dinitrobenzonitrile in Organic Solvents

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Compound of Interest

Compound Name: 2,6-Dinitrobenzonitrile

Cat. No.: B1207989

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of **2,6-Dinitrobenzonitrile**, a key chemical intermediate in various synthetic processes. Due to the limited availability of direct quantitative solubility data in public literature, this document outlines established experimental protocols for determining solubility, presents available data for structurally analogous compounds to provide a predictive framework, and details the necessary analytical methodologies for accurate quantification. This guide is intended to be a valuable resource for researchers and professionals engaged in the development and handling of **2,6-Dinitrobenzonitrile**, enabling informed solvent selection and process optimization.

Introduction

2,6-Dinitrobenzonitrile ($C_7H_3N_3O_4$, CAS No: 35213-00-4) is a crystalline solid with a melting point in the range of 145-151°C. Its molecular structure, featuring a benzene ring substituted with two nitro groups and a nitrile group, governs its physicochemical properties, including its solubility in various organic solvents. Understanding the solubility of this compound is critical for a range of applications, from reaction chemistry and purification by crystallization to formulation development in the pharmaceutical and agrochemical industries. This guide addresses the current knowledge gap regarding the quantitative solubility of **2,6-Dinitrobenzonitrile** and provides the necessary tools for its experimental determination.

Physicochemical Properties

A summary of the key physicochemical properties of **2,6-Dinitrobenzonitrile** is presented in the table below.

Property	Value
Molecular Formula	C ₇ H ₃ N ₃ O ₄
Molecular Weight	193.12 g/mol
CAS Number	35213-00-4
Appearance	Cream to yellow to brown crystals or powder
Melting Point	145-151 °C

Solubility Profile

Qualitative Solubility

While specific quantitative data is scarce, qualitative assessments indicate that **2,6-Dinitrobenzonitrile** is soluble in polar organic solvents such as methanol and acetonitrile. Its solubility in non-polar solvents is expected to be limited due to the presence of the polar nitro and nitrile functional groups.

Solubility of Structurally Similar Compounds

To provide a predictive context for the solubility of **2,6-Dinitrobenzonitrile**, the following tables summarize the experimentally determined solubility of other dinitrated benzene derivatives in various organic solvents. These compounds share key structural features with **2,6-Dinitrobenzonitrile** and their solubility behavior can offer valuable insights for solvent screening.

Table 1: Solubility of 2,4-Dinitroaniline in Various Organic Solvents at Different Temperatures^[1]

Temp eratur e (K)	Metha nol (Mole Fracti on)	Ethan ol (Mole Fracti on)	Aceto ne (Mole Fracti on)	Aceto nitrile (Mole Fracti on)	n- Propa nol (Mole Fracti on)	Tolue ne (Mole Fracti on)	Isopr opan ol (Mole Fracti on)	Ethyl Aceta te (Mole Fracti on)	1- Butan ol (Mole Fracti on)
278.15	-	-	-	-	-	-	-	-	-
283.15	-	-	-	-	-	-	-	-	-
288.15	-	-	-	-	-	-	-	-	-
293.15	-	-	-	-	-	-	-	-	-
298.15	0.0039 4	0.0049 5	0.0156 2	0.0094 3	0.0041 2	0.0014 3	0.0038 7	0.0123 4	0.0058 7
303.15	0.0048 7	0.0061 2	0.0189 7	0.0115 6	0.0050 8	0.0018 7	0.0047 8	0.0151 2	0.0072 1
308.15	0.0059 8	0.0075 4	0.0229 8	0.0140 8	0.0062 3	0.0024 1	0.0058 9	0.0184 5	0.0088 3
313.15	0.0073 2	0.0092 6	0.0277 8	0.0170 8	0.0076 1	0.0030 8	0.0072 4	0.0224 1	0.0107 8
318.15	0.0089 1	0.0113 4	0.0335 1	0.0206 5	0.0092 6	0.0039 1	0.0088 9	0.0271 1	0.0131 1

Table 2: Solubility of 3,5-Dinitrobenzoic Acid in Various Organic Solvents at Different Temperatures[2]

Temperature (K)	Methanol (mol/L)	Ethanol (mol/L)	Acetonitrile (mol/L)	Ethyl Acetate (mol/L)	Dichloromethane (mol/L)	Toluene (mol/L)
273.15	0.6847	0.1032	0.2307	0.1638	0.0340	0.0016
283.15	0.8985	0.1688	0.3606	0.2788	0.0640	0.0032
293.15	1.1810	0.2548	0.5408	0.4500	0.1160	0.0060
303.15	1.5225	0.4675	0.8985	0.6881	0.2000	0.0112
313.15	1.9560	0.6881	1.3340	1.0320	0.3360	0.0204
323.15	2.4540	1.0320	1.9560	1.5225	0.5480	0.0360

Note: The solubility order for 2,4-dinitroaniline is acetone > ethyl acetate > acetonitrile > 1-butanol > ethanol > methanol > (n-propanol, isopropanol) > toluene.[1] For 3,5-dinitrobenzoic acid, the order is methanol > ethanol > ethyl acetate > acetonitrile > dichloromethane > toluene > water.[2]

Experimental Protocols for Solubility Determination

The most common and reliable method for determining the equilibrium solubility of a solid in a liquid is the isothermal saturation method, often referred to as the shake-flask method.[1][3]

Isothermal Saturation (Shake-Flask) Method

Objective: To prepare a saturated solution of **2,6-Dinitrobenzonitrile** in a specific organic solvent at a constant temperature.

Materials:

- **2,6-Dinitrobenzonitrile** (solid)
- Selected organic solvent (HPLC grade or equivalent)
- Thermostatically controlled shaker or water bath
- Sealed vials or flasks

- Syringes and syringe filters (e.g., 0.45 µm PTFE)

Procedure:

- Add an excess amount of solid **2,6-Dinitrobenzonitrile** to a known volume of the selected organic solvent in a sealed vial. The presence of excess solid is crucial to ensure saturation.
- Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature.
- Agitate the mixture for a sufficient period to allow the system to reach equilibrium. A typical duration is 24-48 hours, but the optimal time should be determined experimentally by analyzing samples at different time points until the concentration of the solute in the solution remains constant.[3]
- Once equilibrium is reached, cease agitation and allow the excess solid to settle.
- Carefully withdraw a sample of the supernatant using a syringe.
- Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid particles. The filter material should be compatible with the organic solvent used.
- The clear filtrate is the saturated solution, which is then analyzed to determine the concentration of **2,6-Dinitrobenzonitrile**.

Analytical Quantification

The concentration of **2,6-Dinitrobenzonitrile** in the saturated solution can be determined using various analytical techniques. High-Performance Liquid Chromatography (HPLC) is a highly specific and sensitive method suitable for this purpose.

4.2.1. High-Performance Liquid Chromatography (HPLC) Method

Objective: To accurately quantify the concentration of **2,6-Dinitrobenzonitrile** in the prepared saturated solution.

Instrumentation and Conditions (Example):

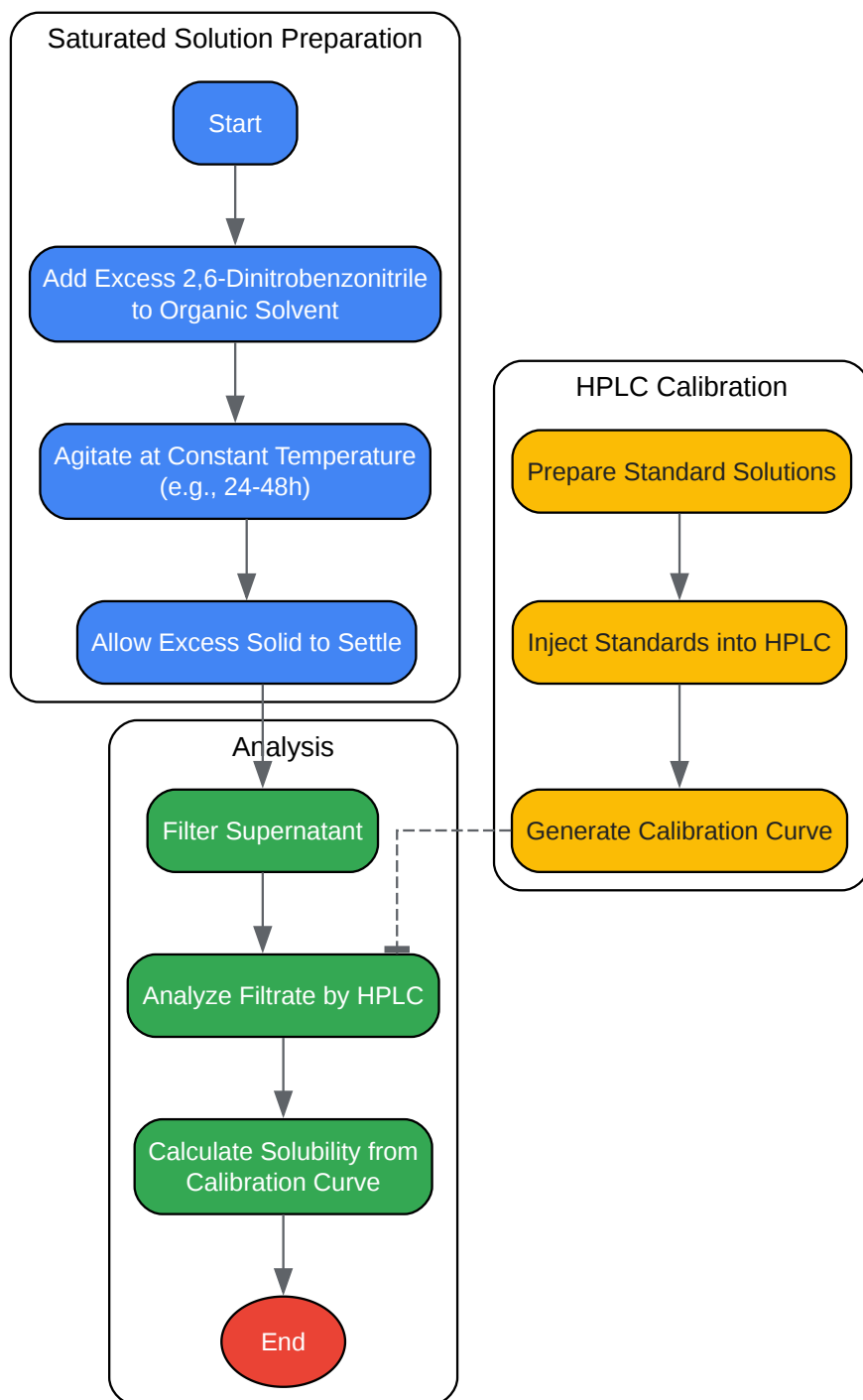
- **HPLC System:** A standard HPLC system with a UV-Vis detector.
- **Column:** A C18 reversed-phase column is a common choice for separating aromatic nitro compounds.
- **Mobile Phase:** A mixture of acetonitrile and water or methanol and water is typically effective. The exact ratio should be optimized to achieve good separation and peak shape.
- **Flow Rate:** Typically 1.0 mL/min.
- **Detection Wavelength:** Determined by measuring the UV-Vis spectrum of a standard solution of **2,6-Dinitrobenzonitrile** to find the wavelength of maximum absorbance (λ_{max}).
- **Injection Volume:** Typically 10-20 μL .

Procedure:

- **Preparation of Standard Solutions:** Prepare a series of standard solutions of **2,6-Dinitrobenzonitrile** of known concentrations in the same organic solvent used for the solubility experiment.
- **Calibration Curve:** Inject the standard solutions into the HPLC system and record the peak areas. Construct a calibration curve by plotting the peak area versus the concentration of the standards.
- **Sample Analysis:** Dilute the filtered saturated solution with a known volume of the solvent to ensure the concentration falls within the linear range of the calibration curve.
- Inject the diluted sample into the HPLC system and record the peak area.
- **Concentration Calculation:** Use the calibration curve to determine the concentration of **2,6-Dinitrobenzonitrile** in the diluted sample. Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the solubility of **2,6-Dinitrobenzonitrile** in that solvent at the specific temperature.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of the solubility of **2,6-Dinitrobenzonitrile**.



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Caption: Experimental workflow for determining the solubility of **2,6-Dinitrobenzonitrile**.

Conclusion

This technical guide has synthesized the available information on the solubility of **2,6-Dinitrobenzonitrile** in organic solvents. While direct quantitative data remains limited, the provided data on analogous compounds offers a valuable starting point for solvent selection. The detailed experimental protocols for the isothermal saturation method coupled with HPLC analysis equip researchers with a robust framework for generating reliable and accurate solubility data. The generation of such data is crucial for the efficient design and optimization of processes involving **2,6-Dinitrobenzonitrile** in research and industrial settings.

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